

A Spectroscopic Showdown: N-Cbz-Nortropinone and Its Synthetic Precursors

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Compound of Interest

Compound Name: *Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate*

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For researchers, scientists, and drug development professionals navigating the synthesis of complex tropane alkaloids, a thorough understanding of the spectroscopic characteristics of key intermediates is paramount. This guide provides a detailed comparative analysis of N-Cbz-Nortropinone and its precursors, tropinone and nortropinone, supported by experimental data and protocols to facilitate unambiguous identification and characterization.

The tropane scaffold is a core structural motif in a wide array of biologically active compounds. The synthesis of derivatives often requires the protection of the secondary amine of nortropinone. The benzyloxycarbonyl (Cbz) protecting group is a common choice, yielding N-Cbz-Nortropinone. This guide offers a side-by-side spectroscopic comparison of the starting materials and the protected product, enabling researchers to confidently monitor reaction progress and verify the integrity of their compounds.

At a Glance: Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for tropinone, nortropinone, and N-Cbz-Nortropinone, providing a clear and concise reference for comparison.

Table 1: ^1H NMR Spectral Data (CDCl_3)

Compound	Chemical Shift (δ) ppm
Tropinone	1.60-2.10 (m, 4H), 2.20-2.40 (m, 2H), 2.50 (s, 3H, N-CH ₃), 3.20-3.40 (m, 2H)
Nortropinone	1.80-2.20 (m, 4H), 2.40-2.60 (m, 2H), 2.80 (br s, 1H, NH), 3.50-3.70 (m, 2H)
N-Cbz-Nortropinone	1.60-1.80 (m, 2H), 2.00-2.20 (m, 2H), 2.30-2.50 (m, 2H), 2.60-2.80 (m, 2H), 4.50-4.70 (br s, 2H), 5.10-5.20 (s, 2H), 7.25-7.40 (m, 5H)[1]

Table 2: ¹³C NMR Spectral Data (CDCl₃)

Compound	Chemical Shift (δ) ppm
Tropinone	35.0, 40.5, 48.0, 61.0, 215.0
Nortropinone	35.5, 48.5, 50.0, 216.0
N-Cbz-Nortropinone	28.0, 35.0, 47.0, 53.0, 67.0, 127.8, 128.0, 128.5, 136.5, 155.0, 208.0[1]

Table 3: Infrared (IR) Spectral Data (cm⁻¹)

Compound	Key Absorptions
Tropinone	~2950 (C-H), ~1715 (C=O)
Nortropinone	~3300 (N-H), ~2950 (C-H), ~1710 (C=O)
N-Cbz-Nortropinone	~3050 (Ar C-H), ~2950 (C-H), ~1700 (C=O, ketone), ~1680 (C=O, carbamate)

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion $[M]^+$ or $[M+H]^+$	Key Fragments
Tropinone	139	96, 82, 57
Nortropinone	125	82, 68, 54
N-Cbz-Nortropinone	259	168 ($M-C_7H_7O$) ⁺ , 91 (C_7H_7) ⁺ [1]

Synthetic Pathway Overview

The synthesis of N-Cbz-Nortropinone typically proceeds from tropinone, which is first demethylated to nortropinone. The resulting secondary amine is then protected with a benzyloxycarbonyl group.



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Caption: Synthetic route from Tropinone to N-Cbz-Nortropinone.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for the synthesis and spectroscopic analysis.

Synthesis of N-Cbz-Nortropinone from Nortropinone Hydrochloride

Materials:

- Nortropinone hydrochloride
- Benzyl chloroformate (Cbz-Cl)
- Diisopropylethylamine (DIPEA)

- Dichloromethane (DCM)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Suspend nortropinone hydrochloride (1.0 eq) in dichloromethane.
- Add diisopropylethylamine (2.5 eq) and stir until the solution becomes clear.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add benzyl chloroformate (1.05 eq) dropwise.
- Allow the reaction to warm to room temperature and stir for 4 hours.
- Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-nortropinone.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl_3).
- ^1H NMR: Acquire spectra on a 400 MHz spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

- ^{13}C NMR: Acquire spectra on a 100 MHz spectrometer with proton decoupling. Chemical shifts are reported in ppm relative to the CDCl_3 solvent peak (77.16 ppm).

Infrared (IR) Spectroscopy:

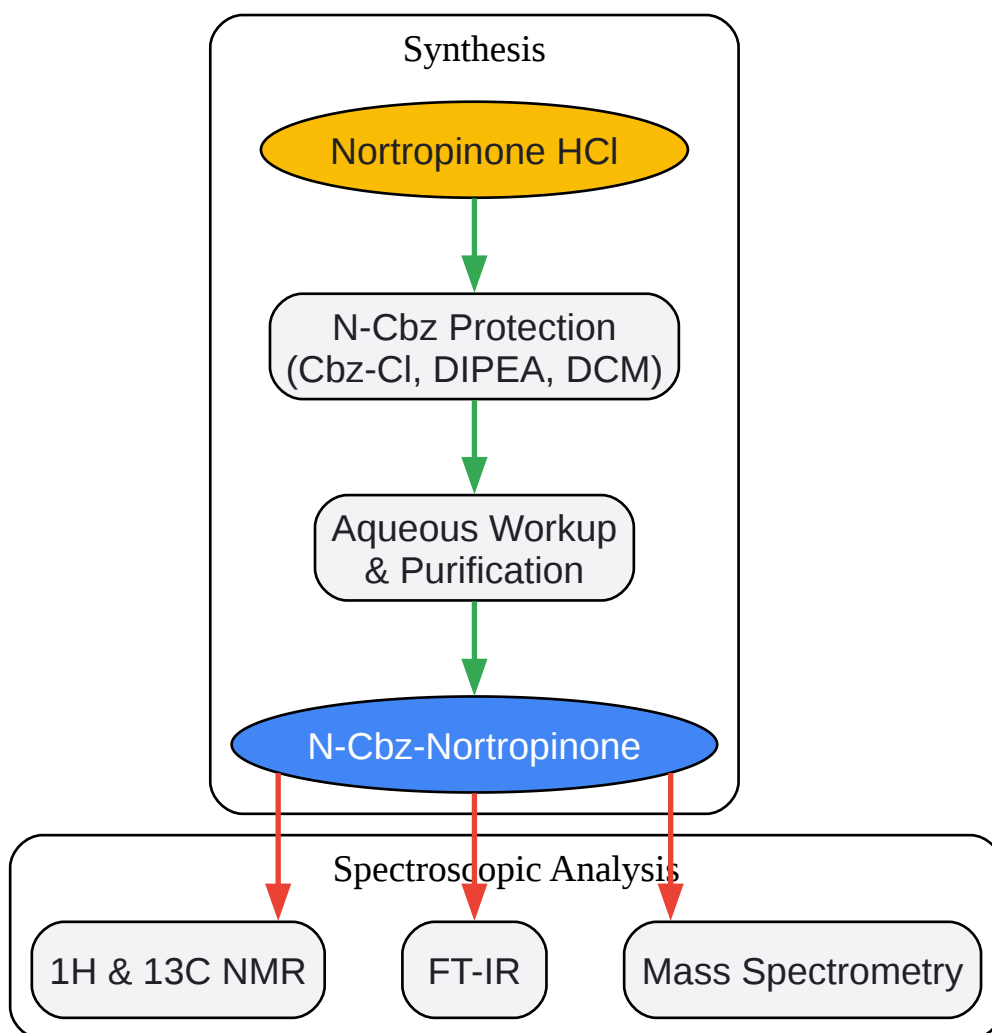
- Acquire spectra using a Fourier Transform Infrared (FT-IR) spectrometer. Samples can be analyzed as a thin film on NaCl plates or as a KBr pellet.

Mass Spectrometry (MS):

- Obtain mass spectra using an electrospray ionization (ESI) source in positive ion mode.

Experimental Workflow

The general workflow for the synthesis and characterization of N-Cbz-Nortropinone is outlined below.



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Caption: General workflow for synthesis and analysis.

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References

- 1. Buy N-Cbz-Nortropinone [smolecule.com]

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